molecular formula C10H8F2O2 B2881769 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one CAS No. 2230804-04-1

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one

Cat. No.: B2881769
CAS No.: 2230804-04-1
M. Wt: 198.169
InChI Key: IGODOCVEEGYGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is a synthetic organic compound characterized by a 2-hydroxyphenyl group and a 2,2-difluorobut-3-en-1-one chain. This structure combines an aromatic phenolic system with an α,β-unsaturated difluorinated ketone, making it a valuable intermediate in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, which is a key strategy in the development of bioactive compounds . The presence of the α,β-unsaturated ketone (enone) moiety allows this compound to participate in various reactions, including nucleophilic additions and cyclization cascades, for the construction of more complex heterocyclic scaffolds . As a key synthon, it may be used in the synthesis of fluorinated analogs of chalcones, chromones, and other privileged structures for pharmaceutical research . Researchers can employ this chemical to investigate structure-activity relationships (SAR) and develop novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGODOCVEEGYGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)C1=CC=CC=C1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one typically involves multi-step chemical reactions. One common method includes the reaction of 2-hydroxyacetophenone with difluoromethyl ketone under specific conditions to introduce the difluoro group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common

Biological Activity

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Anticancer Activity

Recent studies have highlighted the significant anticancer effects of this compound (referred to as compound d1). Its efficacy was evaluated against various human cancer cell lines, including HeLa, HCT116, HT29, MDA-MB-231, MCF-7, and SKBR3.

In Vitro Studies

The compound exhibited an IC50 range of 5.58 to 11.13 μM , indicating a strong antiproliferative effect on HeLa cells. The mechanism of action involves the induction of apoptosis through the mitochondrial pathway. Key findings include:

  • BAX and Bcl-2 Regulation : Compound d1 significantly increased the expression of pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2 in HeLa cells. This shift promotes apoptosis by disrupting the balance between these proteins .
  • Caspase Activation : The treatment led to the activation of Caspase 3 and Caspase 9, which are crucial for executing the apoptotic process. Western blot analysis confirmed the cleavage of PARP (Poly (ADP-ribose) polymerase), indicating active apoptosis .

In Vivo Studies

In vivo assessments using an Ehrlich Ascites Carcinoma (EAC) model demonstrated that compound d1 inhibited tumor growth and extended the lifespan of treated mice without significant toxicity. The compound's antiangiogenic properties were also noted, as it inhibited the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and affected downstream MAPK signaling pathways .

The biological activity of this compound can be summarized through its interactions with key cellular pathways:

MechanismDescription
Apoptosis Induction Upregulation of BAX and downregulation of Bcl-2 leading to mitochondrial apoptosis.
Caspase Activation Activation of Caspase 3 and Caspase 9 resulting in PARP cleavage.
MAPK Pathway Inhibition Inhibition of phosphorylation of AKT, Raf, p38, and JNK proteins in cancer cells .

Case Studies

A notable study conducted on HeLa cells demonstrated that treatment with compound d1 resulted in:

  • A statistically significant increase in BAX expression levels.
  • A decrease in Bcl-2 levels, confirming its role in promoting apoptosis.

The study utilized quantitative PCR and western blot techniques to validate these findings, showcasing the compound's potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Applications

Antibacterial Activity
Research indicates that 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one exhibits significant antibacterial properties. A study highlighted its effectiveness against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like tetracycline and erythromycin with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL . This suggests that the compound could be a promising candidate for developing new antibacterial agents.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In various studies, it was shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation . The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease treatments.

Pharmaceutical Development

Formulation and Delivery Systems
The solid forms of related compounds have been explored for their pharmaceutical applications, particularly in treating cystic fibrosis and other CFTR-mediated diseases. The development of solid dispersions containing this compound has been studied to enhance solubility and bioavailability . This approach could improve drug delivery systems significantly.

Combination Therapies
The compound is being evaluated in combination with other therapeutic agents such as mucolytics and bronchodilators to enhance treatment efficacy for respiratory diseases . This multi-faceted approach aims to address the complex nature of such diseases by targeting multiple pathways simultaneously.

Case Studies

Study Focus Findings Reference
Antibacterial ActivityEffective against MRSA with MIC of 0.5–2.0 μg/mL; superior to traditional antibiotics
Anti-inflammatory EffectsModulates inflammatory pathways; potential use in chronic inflammation therapies
Pharmaceutical FormulationsSolid dispersions enhance solubility; effective for CFTR-mediated disease treatments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diarylpentanoid Family

Curcumin analogs like 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) () share the hydroxyphenyl-enone motif but lack fluorine substitution. Key differences include:

  • Backbone Length: MS17 has a pentadiene chain, whereas the target compound features a shorter butenone chain.
  • Substituents : The difluoro group in the target compound introduces steric and electronic effects absent in MS15.
  • Symmetry : MS17 is symmetric (two 2-hydroxyphenyl groups), while the target compound is asymmetric due to fluorination at C2.
Property 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one)
Molecular Formula C₁₀H₈F₂O₂ C₁₇H₁₄O₃
Molecular Weight (g/mol) 198.07 (calculated) 266.29 (calculated)
Key Functional Groups β-difluoro, enone, 2-hydroxyphenyl Enone, dual 2-hydroxyphenyl groups
Synthesis Route Likely aldol condensation (inferred) Aldol condensation of 2-hydroxybenzaldehyde + acetone

Non-Fluorinated Hydroxyphenyl Enones

Metabolites such as (2-hydroxyphenyl)but-3-en-1-one (C₁₀H₁₀O₂, MW 162.07) and (2-hydroxyphenyl)but-2-en-1-one () provide a basis for assessing fluorination effects:

  • Hydrogen Bonding : Both compounds and the target molecule feature a 2-hydroxyphenyl group capable of forming intramolecular hydrogen bonds (e.g., O–H···O=C), stabilizing planar conformations .
Property This compound (2-Hydroxyphenyl)but-3-en-1-one
Molecular Formula C₁₀H₈F₂O₂ C₁₀H₁₀O₂
Molecular Weight 198.07 162.07
UV/Vis Absorption Likely redshifted due to fluorine λₘₐₐₓ ~270–300 nm (inferred)
Hydrogen Bonding O–H···O=C (intramolecular) O–H···O=C (intramolecular)

Fluorination is expected to increase metabolic stability compared to non-fluorinated analogs, as seen in pharmaceuticals where fluorine reduces oxidative degradation .

Fluorinated Aromatic Ketones

Compounds like 1,5-bis(3-fluorophenyl)-1,4-pentadiene-3-one (MS40E) () highlight the role of fluorine in diaryl systems:

  • Substitution Pattern : MS40E has fluorines on aromatic rings, whereas the target compound’s fluorines are aliphatic.

Functional and Application Comparisons

UV Absorption and Stabilization

While Tinuvin®5050 () is a benzotriazole-based UV absorber, the target compound’s hydroxyphenyl-enone system may exhibit moderate UV absorption due to conjugation. However, fluorination could reduce photodegradation susceptibility, a common issue in non-fluorinated enones.

Crystallographic and Hydrogen-Bonding Behavior

The target compound’s crystal packing is likely influenced by O–H···F interactions, a feature absent in non-fluorinated analogs. Graph set analysis () would reveal distinct hydrogen-bonding motifs compared to compounds like (2-hydroxyphenyl)but-3-en-1-one, where only O–H···O bonds dominate .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via Claisen-Schmidt condensation between fluorinated acetophenone derivatives and aldehydes. For example, fluorinated ketones like 1-(3,5-difluoro-2-hydroxyphenyl)ethanone ( ) react with α,β-unsaturated aldehydes under acidic or basic catalysis. Yield optimization requires precise control of stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., ethanol or THF). Side reactions, such as over-fluorination or keto-enol tautomerization, must be mitigated by inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The enone system (C=O and C=C) appears as distinct signals: δ ~6.5–7.5 ppm (vinyl protons) and δ ~190–200 ppm (carbonyl carbon). Fluorine atoms induce deshielding in adjacent protons (e.g., aromatic H at δ ~7.0–7.8 ppm) .
  • IR : Strong absorption at ~1680–1720 cm⁻¹ confirms the carbonyl group. Hydroxyl stretching (O–H) appears as a broad peak at ~3200–3500 cm⁻¹ .
  • MS : Molecular ion peaks [M+H]⁺ correlate with the molecular formula (C₁₀H₇F₂O₂), while fragmentation patterns reveal loss of CO (28 amu) or HF (20 amu) .

Q. What solvent systems are optimal for recrystallization, and how does polymorphism affect stability?

  • Polar aprotic solvents (e.g., DMF, DMSO) dissolve the compound effectively, while slow evaporation in ethanol/water mixtures yields high-purity crystals. Polymorphism risks arise from the hydroxyl group’s hydrogen-bonding propensity, necessitating differential scanning calorimetry (DSC) to identify stable polymorphs .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties and reactivity in this compound?

  • The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attacks (e.g., Grignard reagents). DFT calculations show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs, facilitating charge-transfer interactions .
  • Steric effects from the difluoro moiety restrict rotational freedom in the butenone chain, as evidenced by X-ray crystallography .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Twinning and disordered solvent molecules complicate refinement. SHELXL ( ) resolves these via:

  • TWIN/BASF commands for twinned data.
  • PART/SUMP restraints for disordered regions.
  • HAREA-guided hydrogen bonding analysis to validate hydroxyl group orientation .

Q. How can hydrogen-bonding networks be analyzed to predict crystal packing behavior?

  • Graph-set analysis ( ) identifies recurring motifs:

  • D₁¹ (hydroxyl→carbonyl) : R₂²(8) patterns stabilize layers.
  • C₂² (aryl-aryl stacking) : Offset π-π interactions (3.5–4.0 Å spacing) dominate .
    • Mercury CSD software visualizes these networks, correlating with thermal stability (TGA data) .

Q. What computational methods are suitable for modeling bioactivity (e.g., antimicrobial or anticancer potential)?

  • Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like DNA gyrase (ΔG ≈ −8.2 kcal/mol) .
  • QSAR models : Correlate Hammett σ values (fluorine’s meta-directing effect) with IC₅₀ in cytotoxicity assays .
  • ADMET prediction (SwissADME) : Low hepatotoxicity risk (TPSA ≈ 40 Ų) but moderate blood-brain barrier permeability .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis YieldClaisen-Schmidt CondensationTemp: 60–80°C; Solvent: Ethanol/THF
CrystallographySHELXL RefinementTWIN/BASF; PART/SUMP
Hydrogen BondingGraph-set AnalysisR₂²(8), C₂² motifs
Bioactivity PredictionMolecular DockingAutoDock Vina (ΔG < −7.0 kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.